molecular formula C10H8N2O3 B12119221 2-Furancarboxylic acid, 5-(4-amino-2-pyridinyl)- CAS No. 893729-67-4

2-Furancarboxylic acid, 5-(4-amino-2-pyridinyl)-

Cat. No.: B12119221
CAS No.: 893729-67-4
M. Wt: 204.18 g/mol
InChI Key: YGAQCPOUVLLVJW-UHFFFAOYSA-N
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Description

2-Furancarboxylic acid, 5-(4-amino-2-pyridinyl)- is a compound that features a furan ring substituted with a carboxylic acid group and a pyridine ring substituted with an amino group. This compound is of interest due to its unique structure, which combines the properties of both furan and pyridine rings, making it a versatile building block in organic synthesis and various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxylic acid, 5-(4-amino-2-pyridinyl)- typically involves multi-step organic reactions. One common method is the condensation of 2-furancarboxylic acid with 4-amino-2-pyridine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxylic acid, 5-(4-amino-2-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan derivatives such as 2,5-furandicarboxylic acid.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Furancarboxylic acid, 5-(4-amino-2-pyridinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Furancarboxylic acid, 5-(4-amino-2-pyridinyl)- involves its interaction with specific molecular targets. The amino group on the pyridine ring can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Furandicarboxylic acid: A related compound with two carboxylic acid groups on the furan ring.

    5-Aminomethyl-2-furancarboxylic acid: A compound with an amino group and a carboxylic acid group on the furan ring.

    4-Amino-2-pyridinecarboxylic acid: A compound with an amino group and a carboxylic acid group on the pyridine ring.

Uniqueness

2-Furancarboxylic acid, 5-(4-amino-2-pyridinyl)- is unique due to its combination of a furan ring and a pyridine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

893729-67-4

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

5-(4-aminopyridin-2-yl)furan-2-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c11-6-3-4-12-7(5-6)8-1-2-9(15-8)10(13)14/h1-5H,(H2,11,12)(H,13,14)

InChI Key

YGAQCPOUVLLVJW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1N)C2=CC=C(O2)C(=O)O

Origin of Product

United States

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